molecular formula C14H16Cl2N2O2 B2481025 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one CAS No. 1017668-88-0

2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one

Cat. No. B2481025
CAS RN: 1017668-88-0
M. Wt: 315.19
InChI Key: IUJWLUCTDDWWKZ-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the piperazine family of compounds, and it has been shown to have a variety of effects on the body.

Mechanism of Action

The exact mechanism of action of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has also been shown to have antipsychotic effects in animal models. It has also been shown to enhance the effects of other drugs, such as ketamine, which is used in the treatment of depression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one in lab experiments is its well-established safety profile. This compound has been extensively studied in animal models and has been shown to be safe and well-tolerated. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one. One area of research that has shown promise is in the development of new antidepressant drugs based on the structure of this compound. Other areas of research include the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and norepinephrine systems, as well as the study of the effects of this compound on other psychiatric disorders, such as schizophrenia. Overall, the potential applications of this compound in scientific research are vast, and there is much to be learned about this intriguing compound.

Synthesis Methods

2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with piperazine followed by the addition of 2-chloro-1-propanone. Other methods for synthesizing this compound include the use of 1,3-dichloroacetone and piperazine, as well as the use of 2-chloro-1-propanol and 3-chlorobenzoyl chloride.

Scientific Research Applications

2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been studied extensively for its potential use in scientific research. One area of research that has shown promise is in the study of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to enhance the effects of other antidepressant drugs.

properties

IUPAC Name

2-chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-10(15)13(19)17-5-7-18(8-6-17)14(20)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJWLUCTDDWWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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